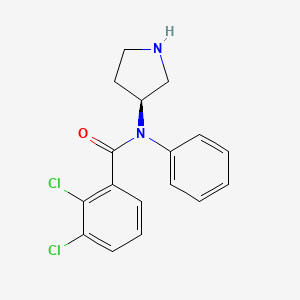
(S)-2,3-dichloro-N-phenyl-N-(pyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,3-dichloro-N-phenyl-N-(pyrrolidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-dichloro-N-phenyl-N-(pyrrolidin-3-yl)benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of primary amines with diols or the use of chiral amine-derived iridacycle complexes.
Attachment of the Benzamide Group: The benzamide moiety is introduced through an amidation reaction, where the pyrrolidine derivative is reacted with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
(S)-2,3-dichloro-N-phenyl-N-(pyrrolidin-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2,3-dichloro-N-phenyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets serotonin and noradrenaline transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft.
Pathways Involved: The compound modulates neurotransmitter pathways, which can influence mood, cognition, and other central nervous system functions.
Comparison with Similar Compounds
N-[(3S)-Pyrrolidin-3-yl]benzamides: These compounds share a similar structure but may have different substituents on the benzamide or pyrrolidine rings.
Substituted Benzamides: Compounds with various substituents on the benzamide ring, such as halogens or alkyl groups, which can alter their biological activity.
Uniqueness: (S)-2,3-dichloro-N-phenyl-N-(pyrrolidin-3-yl)benzamide is unique due to its specific combination of the dichloro substitution on the benzamide ring and the pyrrolidine moiety, which contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C17H16Cl2N2O |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2,3-dichloro-N-phenyl-N-[(3S)-pyrrolidin-3-yl]benzamide |
InChI |
InChI=1S/C17H16Cl2N2O/c18-15-8-4-7-14(16(15)19)17(22)21(13-9-10-20-11-13)12-5-2-1-3-6-12/h1-8,13,20H,9-11H2/t13-/m0/s1 |
InChI Key |
IAPNVLHDPZOUSQ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CNC[C@H]1N(C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1CNCC1N(C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(3,5-diethoxy-4-(1H-pyrrol-1-yl)benzyl)piperidin-4-ylamino)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide](/img/structure/B10790401.png)
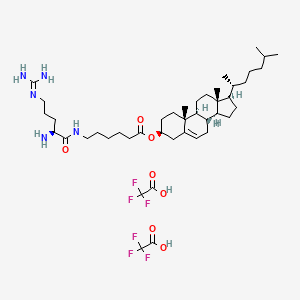

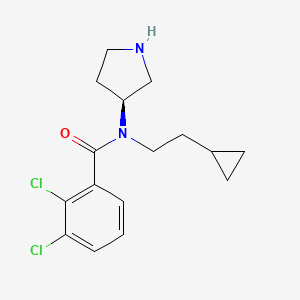

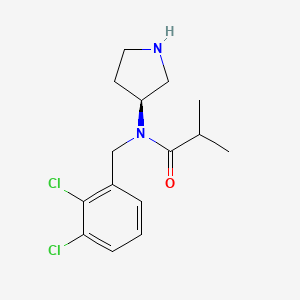

![2-(1-(3-Ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide](/img/structure/B10790441.png)
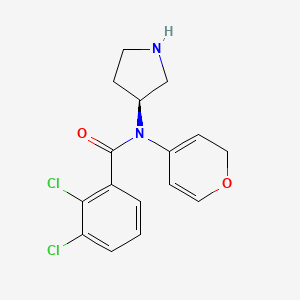
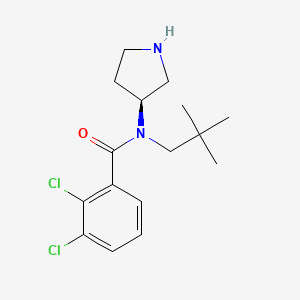
![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-phenoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790456.png)
![4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide](/img/structure/B10790471.png)
![[125I]1-(2-iodophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxylate](/img/structure/B10790477.png)
![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790482.png)
